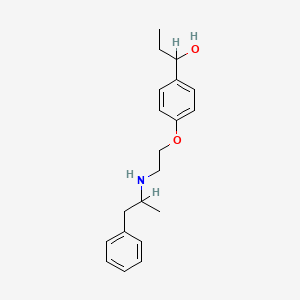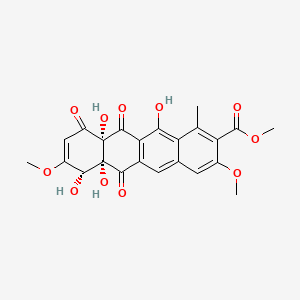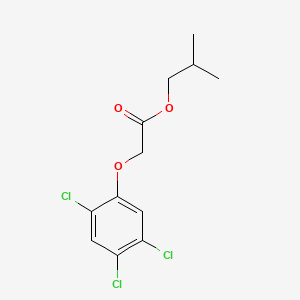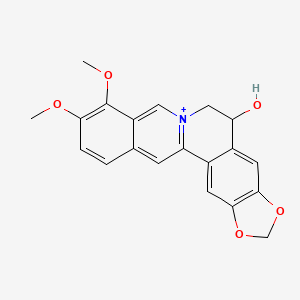
Berberastine
Übersicht
Beschreibung
Berberastine is a naturally occurring compound found in several types of plants . It is a nonbasic and quaternary benzylisoquinoline alkaloid . It has a molecular formula of C20H18NO5 .
Synthesis Analysis
The regioselective total synthesis of this compound has been reported . The synthesis was achieved in 37% overall yield from methyl 6-chloromethyl-2,3-dimethoxybenzoate through six steps including Reformatsky-type condensation, reduction with lithium aluminium hydride, Swern oxidation, reductive amination, acid-catalysed cyclization, and iodine oxidation .Molecular Structure Analysis
This compound has a complex molecular structure. It is an isoquinoline alkaloid with a structure based on a protoberberine moiety, which consists of a 5,6-dihydrodibenzene moiety fused to a quinolizinium .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For instance, it has been shown that the incorporation of labelled dopamine into berberine and of labelled noradrenaline into this compound takes place without randomization of radioactivity .Physical And Chemical Properties Analysis
This compound has a bright yellow color and is considered an alkaloid . It has an average mass of 352.360 Da and a mono-isotopic mass of 352.117950 Da .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO5/c1-23-17-4-3-11-5-15-12-6-18-19(26-10-25-18)7-13(12)16(22)9-21(15)8-14(11)20(17)24-2/h3-8,16,22H,9-10H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGRXCCUHLLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4C(C3)O)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947203 | |
| Record name | 5-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2435-73-6 | |
| Record name | Berberastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-5-hydroxy-9,10-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Berberastine?
A1: this compound is an isoquinoline alkaloid with the molecular formula C20H18NO4+ and a molecular weight of 336.36 g/mol [, ].
Q2: What other alkaloids are commonly found alongside this compound in plants like Coptis chinensis and Hydrastis canadensis?
A2: this compound often coexists with other alkaloids like berberine, coptisine, palmatine, jatrorrhizine, epiberberine, hydrastine, and canadine in plants such as Coptis chinensis and Hydrastis canadensis [, , ].
Q3: How is the content of this compound and other alkaloids determined in plant materials?
A3: Capillary electrophoresis and high-performance liquid chromatography coupled with various detectors like a photodiode array detector (HPLC-DAD) or mass spectrometer (HPLC-MS) are commonly employed for quantitative and qualitative analyses of this compound and other alkaloids in plant materials [, , ].
Q4: How can the origin of Coptidis Rhizoma be identified based on its alkaloid content?
A4: Different species of Coptis, the source of Coptidis Rhizoma, exhibit distinct alkaloid profiles. For instance, Coptis japonica lacks epiberberine and this compound, while C. japonica var. dissecta lacks this compound. These differences in alkaloid composition, as revealed by capillary electrophoresis, can be used for species identification [].
Q5: What is the biosynthetic pathway of this compound?
A5: Research indicates that dopamine acts as a precursor in the biosynthesis of this compound. Notably, this incorporation of labeled dopamine into this compound occurs without randomization of radioactivity, suggesting a specific enzymatic process []. Noradrenaline can also serve as a precursor for this compound, but not for other related alkaloids like berberine, hydrastine, and canadine [, , ].
Q6: Has the total synthesis of this compound been achieved?
A6: Yes, a regioselective total synthesis of (±)-Berberastine has been accomplished. The synthetic route involves a six-step process starting from methyl 6-chloromethyl-2,3-dimethoxybenzoate, culminating in the formation of this compound iodide [, , ].
Q7: Are there any computational studies exploring the potential of this compound as an anti-Alzheimer's drug?
A8: Yes, in silico studies have explored this compound's potential as an acetylcholinesterase (AChE) inhibitor, a target for Alzheimer's disease treatment. This compound showed promising binding affinity to AChE in molecular docking simulations [].
Q8: Have any studies investigated the potential of this compound against parasitic infections?
A9: In silico studies suggest that this compound might be effective against the zoonotic parasite Echinococcus granulosus. It demonstrated a strong binding affinity to the parasite's thioredoxin glutathione reductase (egTGR) in molecular docking simulations, suggesting a potential antiparasitic effect [].
Q9: What are the potential applications of this compound in drug design?
A10: this compound, along with other phytochemicals, holds potential in designing dual-binding site heterodimeric drugs for Alzheimer’s disease. These heterodimers, computationally designed by linking two phytochemicals, have shown improved binding affinities to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to existing drugs like donepezil [].
Q10: What are the implications of using plant materials containing this compound and other alkaloids for quality control in herbal medicine production?
A11: The presence of closely related alkaloids like palmatine in other plant species raises concerns about potential adulteration of herbal preparations. Therefore, stringent quality control measures are crucial to ensure the authenticity and safety of herbal medicines containing this compound [, ]. This involves verifying the botanical origin of the plant material and employing appropriate analytical techniques to quantify marker compounds like berberine and detect potential adulterants [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





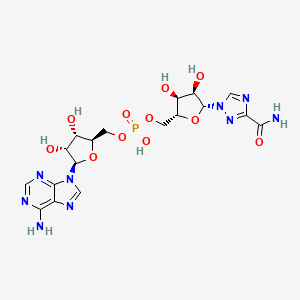
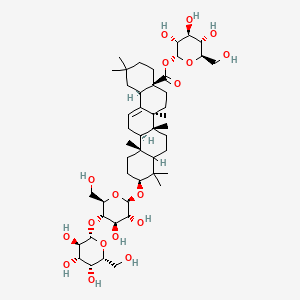


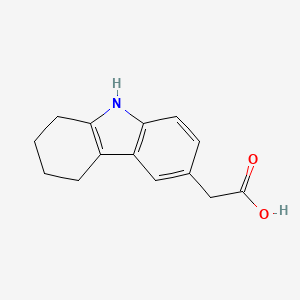
![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)
